
(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-Phenyl-1H-1,2,3-triazol-4-yl)prop-2enoic acid, also known as PTAC, is a compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propenoic acid and contains a triazole ring, which gives it unique properties that make it useful in a variety of fields.
作用機序
The mechanism of action of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid. One area of interest is its potential as a cancer treatment, as it has shown promising results in vitro. Another area of interest is its potential as an antibiotic, as it has been shown to have antimicrobial properties. Additionally, more research is needed to fully understand the mechanism of action of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid and its effects on the body.
合成法
(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid can be synthesized through a variety of methods, including click chemistry and Suzuki coupling. Click chemistry involves the reaction between an alkyne and an azide to form a triazole ring, while Suzuki coupling involves the reaction between an aryl boronic acid and an alkene. Both of these methods have been used successfully to synthesize (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid with high yields and purity.
科学的研究の応用
(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(E)-3-(1-phenyltriazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFETPCXGCJSQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)


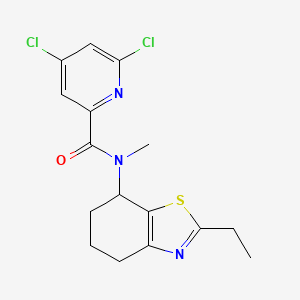
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)
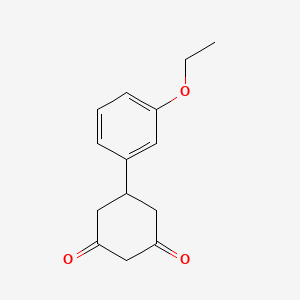
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
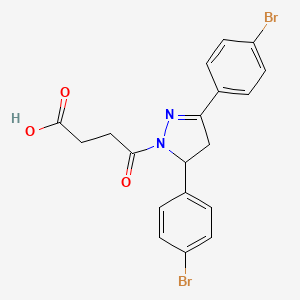
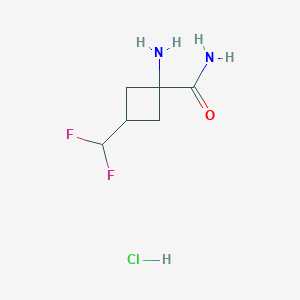
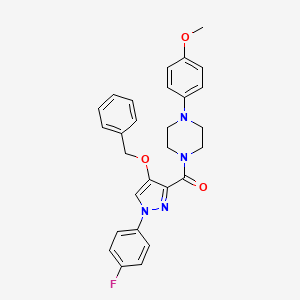
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)